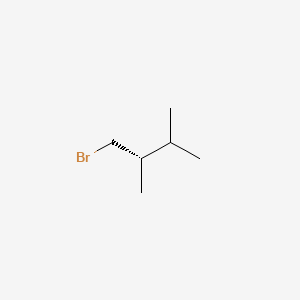

(S)-1-Bromo-2,3-dimethylbutane

Description

Significance of Enantiopure Halogenated Alkanes in Contemporary Organic Synthesis

Enantiopure halogenated alkanes are organic compounds that possess a specific three-dimensional arrangement (stereochemistry) and contain one or more halogen atoms. Their significance in modern organic synthesis is substantial, primarily because they serve as versatile building blocks for creating complex, stereochemically defined molecules. wikipedia.org The presence of a halogen atom, such as bromine, provides a reactive site on the molecule. Bromine is an effective leaving group, meaning it can be readily displaced by a wide variety of other functional groups through nucleophilic substitution reactions.

This reactivity allows chemists to introduce new molecular fragments and build up the carbon skeleton with precise control over the stereochemistry at the chiral center. This control is paramount in fields like medicinal chemistry and materials science, where the biological activity or physical properties of a molecule are often dependent on its specific enantiomeric form. wikipedia.org For instance, many pharmaceutical compounds are effective in only one of their enantiomeric forms, making the synthesis of single-enantiomer products essential. wikipedia.org Chiral halogenated alkanes are also used in the synthesis of agrochemicals, dyes, and chiral nematic liquid crystals. Furthermore, the use of electron-withdrawing groups, such as fluorine, in conjunction with other halogens can modify the reactivity and properties of these compounds, expanding their utility in creating novel chemical entities. nih.gov

Overview of (S)-1-Bromo-2,3-dimethylbutane within the Context of Chiral Primary Alkyl Bromides

This compound is a chiral alkyl halide characterized by a bromine atom attached to a primary carbon and a stereocenter at the adjacent carbon (C2). As a member of the chiral primary alkyl bromide class, its structure is notable for the steric bulk near the reactive C-Br bond, which influences its chemical behavior. doubtnut.com The compound's chirality arises from the (S)-configuration at the C2 carbon, which holds a hydrogen, a methyl group, and an isopropyl group.

The primary nature of the carbon-bromine bond suggests a propensity for undergoing bimolecular nucleophilic substitution (SN2) reactions. However, the steric hindrance introduced by the adjacent chiral center and its bulky substituents can affect the rate and outcome of such reactions, often leading to competition with elimination (E2) pathways. doubtnut.commasterorganicchemistry.com This interplay makes it a valuable substrate for studying the nuances of substitution and elimination mechanisms.

Below is a table summarizing key properties of this compound.

| Property | Value |

| IUPAC Name | (2S)-1-bromo-2,3-dimethylbutane |

| CAS Number | 15164-29-1 bldpharm.com |

| Molecular Formula | C₆H₁₃Br bldpharm.com |

| Molecular Weight | 165.07 g/mol bldpharm.com |

| Appearance | Not specified in provided results |

| SMILES String | CC(C)C@HCBr bldpharm.com |

Research Objectives and Importance of Mechanistic Understanding for this compound

The primary research interest in this compound stems from its utility as a model substrate for investigating the mechanisms of nucleophilic substitution (SN2) and elimination (E2) reactions. libretexts.org The key objective is to understand how the steric environment adjacent to the reaction center influences the competition between these two pathways. doubtnut.compdx.edu

Kinetic studies of reactions involving substrates like this compound show that they are often second-order, which suggests a bimolecular mechanism (SN2 or E2). libretexts.org In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to an inversion of stereochemistry. pearson.com In an E2 reaction, a base removes a proton from a carbon adjacent to the one bearing the bromine, resulting in the formation of an alkene. pearson.com

A detailed mechanistic understanding is crucial for several reasons:

Predicting Product Ratios : Understanding the factors that favor substitution over elimination (or vice-versa) allows chemists to predict the major product of a reaction. Factors include the strength and steric bulk of the nucleophile/base, solvent, and temperature. masterorganicchemistry.comlibretexts.org For example, bulky bases tend to favor the formation of the less substituted alkene (Hofmann product), whereas smaller, strong bases often yield the more substituted alkene (Zaitsev product). libretexts.orgpearson.com

Controlling Reaction Outcomes : With a clear mechanistic picture, chemists can manipulate reaction conditions to selectively favor the desired product, which is a fundamental goal in synthetic organic chemistry. masterorganicchemistry.com

Generalizing to Other Systems : Insights gained from studying this compound can be applied to a wide range of other primary and secondary alkyl halides, helping to build a more comprehensive framework for predicting reactivity. acs.org

The table below illustrates the typical products formed from the reaction of a related compound, 2-bromo-2,3-dimethylbutane (B3344068), with different types of bases, highlighting the principles of regioselectivity in elimination reactions. libretexts.orgpearson.com

| Reactant | Base Type | Major Alkene Product | Governing Rule |

| 2-Bromo-2,3-dimethylbutane | Small Base (e.g., ethoxide) | 2,3-Dimethyl-2-butene (B165504) | Zaitsev's Rule libretexts.orgpearson.com |

| 2-Bromo-2,3-dimethylbutane | Bulky Base (e.g., tert-butoxide) | 2,3-Dimethyl-1-butene (B117154) | Hofmann's Rule libretexts.orgpearson.com |

By studying substrates like this compound, researchers can refine these predictive models and enhance the toolkit available for complex molecule synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-bromo-2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNUHHAUPSXEKI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CBr)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for S 1 Bromo 2,3 Dimethylbutane and Analogous Chiral Alkyl Bromides

Stereoselective Halogenation Strategies

Stereoselective halogenation reactions represent a direct and powerful approach to introduce a halogen atom with a defined stereochemistry. These methods can be broadly categorized into the deoxyhalogenation of chiral precursors and the asymmetric halogenation of prochiral substrates.

Direct Deoxyhalogenation of Chiral Alcohol Precursors with Controlled Stereochemistry

One of the most reliable and long-standing methods for preparing chiral alkyl halides is the stereospecific deoxyhalogenation of enantiomerically enriched alcohols. nih.gov This approach leverages the readily available pool of chiral alcohols and often proceeds with high stereochemical fidelity. The reaction typically involves the activation of the hydroxyl group, followed by nucleophilic substitution with a bromide source. The stereochemical outcome, either inversion or retention of configuration, is highly dependent on the reaction mechanism, which is influenced by the choice of reagents and reaction conditions.

A common pathway involves an S_N2 mechanism, which proceeds with inversion of configuration. For the synthesis of (S)-1-bromo-2,3-dimethylbutane, this would necessitate starting with (R)-2,3-dimethylbutan-1-ol. Reagents that facilitate this transformation include phosphorus tribromide (PBr₃) and the Appel reaction (triphenylphosphine and carbon tetrabromide). These methods are known for their high yields and predictable stereochemical outcomes. researchgate.net

Alternatively, methods that proceed with retention of configuration are also available, often involving the formation of an intermediate that prevents backside attack. While less common for simple alkyl bromides, these strategies are crucial for synthesizing specific target molecules where the precursor alcohol has the same desired stereochemistry.

Table 1: Reagents for Deoxyhalogenation of Chiral Alcohols

| Reagent System | Typical Stereochemical Outcome | Reference |

| PBr₃ | Inversion | researchgate.net |

| PPh₃ / CBr₄ (Appel Reaction) | Inversion | researchgate.net |

| SOBr₂ (in dioxane) | Retention (via S_Ni) | |

| N-Bromosuccinimide / PPh₃ | Inversion | acs.org |

Asymmetric Halogenation of Olefinic Substrates

The direct enantioselective halogenation of alkenes is a more modern and atom-economical approach to chiral alkyl halides. nih.govmasterorganicchemistry.com This strategy involves the reaction of a prochiral alkene with a brominating agent in the presence of a chiral catalyst. researchgate.net The catalyst creates a chiral environment, directing the bromine atom to one face of the double bond over the other, thus inducing enantioselectivity. masterorganicchemistry.com

For the synthesis of a molecule like this compound, a potential precursor would be 2,3-dimethyl-1-butene (B117154). The asymmetric hydrobromination of this alkene, however, is challenging due to the difficulty in controlling both regioselectivity (Markovnikov vs. anti-Markovnikov) and enantioselectivity.

More successful have been intramolecular halocyclization reactions, where a nucleophile within the olefinic substrate attacks the intermediate halonium ion. researchgate.net While not directly producing this compound, these methods are paramount in the synthesis of various chiral bromo-containing heterocyclic compounds. nus.edu.sg Catalysts for these transformations are often based on chiral Lewis bases, phase-transfer catalysts, or transition metal complexes. nus.edu.sgrsc.orgbeilstein-journals.org

Chiral Pool Approaches and Derivatization

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. buchler-gmbh.comabcr.comuh.edu These molecules serve as versatile starting materials for the synthesis of more complex chiral targets. buchler-gmbh.comrsc.org

Synthesis from Naturally Occurring Chiral Building Blocks

To synthesize this compound from the chiral pool, one would seek a natural product that possesses a similar carbon skeleton or a functional group that can be readily converted to the desired structure. For instance, L-valine, an amino acid with the (S)-configuration at the α-carbon, presents a plausible starting point. The synthesis would involve the deamination of L-valine to the corresponding α-hydroxy acid, followed by reduction of the carboxylic acid to a primary alcohol. Subsequent deoxybromination of this alcohol would yield the target molecule.

Table 2: Potential Chiral Pool Precursors for this compound

| Natural Product | Key Chiral Feature | Potential Synthetic Steps |

| L-Valine | (S)-configuration at C2 | Deamination, reduction, deoxybromination |

| (S)-(-)-2-Methyl-1-butanol | (S)-configuration at C2 | Chain extension, functional group manipulation |

Stereoselective Transformations of Chiral Carboxylic Acids or Amino Acid Derivatives

Chiral carboxylic acids and their derivatives are valuable intermediates in organic synthesis. researchgate.netresearchgate.net The carboxylic acid group can be transformed into a variety of other functional groups with controlled stereochemistry. For example, the Hunsdiecker reaction or modified versions thereof can convert a chiral carboxylic acid into a chiral alkyl bromide with one less carbon atom.

Starting with a suitable chiral carboxylic acid, such as (S)-2,3-dimethylbutanoic acid, one could envision a direct reduction to the corresponding alcohol followed by deoxybromination as described in section 2.1.1. Alternatively, derivatization of the carboxylic acid to an acyl halide followed by reduction could also be a viable pathway.

Amino acid derivatives are particularly useful due to their inherent chirality and the presence of two distinct functional groups. acs.orgorganic-chemistry.org As mentioned, L-valine derivatives can be transformed into the target molecule. The use of chiral auxiliaries attached to a carboxylic acid can also direct stereoselective transformations. wikipedia.orgarborpharmchem.com

Asymmetric Catalysis in Bromoalkane Synthesis

Asymmetric catalysis has revolutionized the synthesis of chiral molecules by enabling the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.orgnih.gov While direct catalytic asymmetric bromination of alkanes is a nascent field, related catalytic methods are highly relevant.

Catalytic enantioselective reactions often involve the use of chiral ligands that coordinate to a metal center, creating a chiral catalytic species. beilstein-journals.org For the synthesis of chiral bromoalkanes, this could involve the enantioselective opening of epoxides with a bromide source, catalyzed by a chiral complex. Another approach is the enantioselective conjugate addition of a bromide equivalent to an α,β-unsaturated system. researchgate.net

Recent advances have also focused on photoredox catalysis, which uses light to initiate chemical reactions. frontiersin.orgnih.govub.edu The development of chiral photoredox catalysts could open new avenues for the enantioselective synthesis of bromoalkanes.

Organocatalytic Routes to Chiral Bromoalkane Scaffolds

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.orgmdpi.com The development of organocatalytic routes to chiral bromoalkanes has focused on the enantioselective halogenation of various precursors. nih.gov

One prominent strategy involves the use of chiral Brønsted acids, such as chiral phosphoric acids, to catalyze the enantioselective bromoesterification and bromocyclization of alkenes. rsc.org For instance, Shi and co-workers utilized a chiral phosphoric acid catalyst for the enantioselective bromoetherification of 5-alkyl-4-pentenols with good enantioselectivity. rsc.org Similarly, Toste and colleagues reported a highly enantioselective bromocyclization using a combination of chiral phosphoric acids and a specialized brominating agent. rsc.org These methods proceed through the activation of a bromine source by the chiral catalyst, leading to the formation of a chiral bromonium ion intermediate which is then attacked by a nucleophile in a stereocontrolled manner.

Cinchona alkaloids and their derivatives are another important class of organocatalysts for enantioselective halogenation. nih.gov For example, (DHQD)₂PHAL, a cinchona alkaloid-derived catalyst, has been successfully employed in the highly enantioselective bromoesterification of allylic sulfonamides and the bromohydroxylation of cinnamyl alcohols. rsc.orgnih.gov These reactions often utilize N-bromoamides, such as N-bromosuccinimide (NBS), as the bromine source, which are more easily handled than molecular bromine. rsc.org The catalyst is believed to activate the bromine source through a Lewis basic interaction, facilitating the asymmetric addition across the double bond. rsc.org

While the direct catalytic asymmetric bromination of simple alkenes remains a challenge, progress has been made in developing organocatalysts based on ortho-substituted iodobenzenes. ukri.orgrsc.org These catalysts are designed to create a highly asymmetric environment around the electrophilic bromine. ukri.org

Below is a table summarizing representative organocatalytic methods applicable to the synthesis of chiral bromoalkanes.

| Catalyst | Substrate Type | Bromine Source | Nucleophile | Product Type | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Allylic Sulfonamides | NBS | Ester | Bromoester | High |

| Chiral Phosphoric Acid | 5-Alkyl-4-pentenols | DABCO-derived | Ether | Bromoether | Good |

| (DHQD)₂PHAL | Allylic Sulfonamides | (+)-CSA | Ester | Bromoester | High |

| (DHQD)₂PHAL | Cinnamyl Alcohols | PhCONHBr | H₂O | Bromohydrin | Up to 98% |

| Jørgensen-Hayashi Catalyst | α,β-Unsaturated Aldehydes | NBS | - | α-Bromo-β-amino Aldehyde | Up to 99% |

This table presents a summary of findings for analogous reactions and does not represent direct synthesis of this compound.

Transition Metal-Catalyzed Enantioselective Halogenation

Transition metal catalysis offers a complementary approach to organocatalysis for the enantioselective synthesis of chiral alkyl halides. acs.orgmdpi.comnih.gov These methods often involve the use of chiral ligands to control the stereochemical outcome of the reaction.

Copper-catalyzed reactions have shown promise in the enantioselective functionalization of alkenes. For example, the combination of copper hydride (CuH) and palladium catalysis has been used for the enantioselective hydrocarbamoylation of alkenes, which could be adapted for the introduction of a bromine atom. nih.gov More directly, copper(II)/phenanthroline catalysts have been used for the selective bromination of distal C(sp³)–H bonds, a challenging transformation that relies on a directing group to achieve regioselectivity. acs.org The mechanism is thought to involve the formation of a C-centered radical which is then brominated by a copper-coordinated bromine. acs.org

Rhodium-catalyzed hydroboration of alkenes is a well-established method for the synthesis of chiral alcohols and could be adapted for the synthesis of chiral alkyl bromides. acs.orglibretexts.org The resulting organoborane intermediates can be converted to the corresponding bromide with retention of stereochemistry. The use of chiral phosphine (B1218219) ligands with rhodium catalysts allows for high levels of enantioselectivity in the initial hydroboration step. libretexts.org

Palladium-catalyzed reactions, such as the Heck-Matsuda reaction, have been used for the desymmetrization of prochiral substrates to generate chiral products. beilstein-journals.org This strategy could be envisioned for the synthesis of chiral γ-lactams which could then be converted to chiral alkyl bromides.

The following table summarizes representative transition metal-catalyzed methods for the synthesis of chiral compounds that could be precursors to or analogous to chiral alkyl bromides.

| Metal | Ligand Type | Substrate Type | Reagent | Product Type | Enantiomeric Excess (ee) |

| Copper | Chiral Phosphate | Alkenes | Carbamoyl Chloride | Chiral Amide | Excellent |

| Copper | Phenanthroline | Substrates with N-H directing group | NBS/TMSN₃ | Alkyl Bromide | - |

| Rhodium | Chiral Phosphine | Acyclic Tetrasubstituted Alkenes | HBpin | Chiral Organoborane | Excellent |

| Platinum | Taddol-derived Phosphonite | Terminal Alkenes | B₂(pin)₂ | Chiral Diborane | Excellent |

| Palladium | (S)-PyraBox | N-protected 2,5-dihydro-1H-pyrroles | Aryldiazonium salt | Chiral γ-Lactam | Up to 93:7 er |

This table presents a summary of findings for analogous reactions and does not represent direct synthesis of this compound.

Biocatalytic Pathways for Chiral Alkyl Halide Precursors

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral molecules. jocpr.comcore.ac.uk Enzymes can catalyze reactions with high enantioselectivity and regioselectivity under mild conditions. core.ac.uk

For the synthesis of chiral alkyl halide precursors, several classes of enzymes are of interest. Oxidoreductases, such as alcohol dehydrogenases (ADHs), can be used for the asymmetric reduction of prochiral ketones to chiral alcohols. mdpi.com These chiral alcohols can then be converted to the corresponding chiral alkyl bromides through chemical methods. Engineered ADHs have been developed to exhibit high enantioselectivity for a wide range of substrates. mdpi.com

Halohydrin dehalogenases are another class of enzymes that can be used to synthesize chiral epoxides from prochiral β-halo alcohols, which can then be opened to form a variety of chiral products. mdpi.com While this is not a direct route to chiral alkyl halides, it demonstrates the utility of enzymes in handling halogenated compounds.

The modification of biosynthetic pathways and the introduction of non-natural chemistries into existing proteins are emerging strategies in biocatalysis. acs.orgnih.gov For example, engineered heme proteins have been developed for the highly enantioselective carbene B-H bond insertion to produce chiral α-trifluoromethylated organoborons, which are precursors to other chiral molecules. acs.orgnih.gov This approach highlights the potential for creating novel biocatalysts for the synthesis of target molecules that are not found in nature.

The following table provides examples of biocatalytic methods for the synthesis of chiral precursors that could be converted to chiral alkyl halides.

| Enzyme Class | Enzyme Example | Substrate Type | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| Oxidoreductase | ADH-A from R. ruber | α-Azido-ketone | Asymmetric Reduction | Chiral Azido Alcohol | Excellent |

| Oxidoreductase | ADH-T from T. sp. | Alkynyl-ketone | Asymmetric Reduction | Chiral Propargyl Alcohol | Quantitative Conversion |

| Halohydrin Dehalogenase | HheC from A. radiobacter | β-Halo Ketone | Cascade Biotransformation | Chiral Azido Alcohol | High |

| Heme Protein | Engineered Rma cyt c | Trifluorodiazo Alkane | Carbene B-H Insertion | Chiral Organoboron | >99% |

This table presents a summary of findings for analogous reactions and does not represent direct synthesis of this compound.

Mechanistic Investigations of Chemical Transformations Involving S 1 Bromo 2,3 Dimethylbutane

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon (C1)

Nucleophilic substitution reactions of (S)-1-bromo-2,3-dimethylbutane at the primary carbon (C1) are subject to significant steric influence from the adjacent chiral center (C2) and the isopropyl group at C3. These structural features play a critical role in determining the viability and stereochemical consequences of both SN2 and SN1 pathways.

Stereochemical Outcomes and Kinetic Studies of SN2 Pathways

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.com This backside attack dictates a specific stereochemical outcome: inversion of configuration at the reaction center. ucsd.edu For a chiral substrate like this compound, an SN2 reaction would be expected to proceed with inversion of stereochemistry at C1.

However, the rate of SN2 reactions is highly sensitive to steric hindrance. uky.edu In the case of this compound, the presence of a methyl group at the adjacent C2 carbon and an isopropyl group further down the chain creates significant steric bulk. This is analogous to the well-documented slow SN2 reactivity of neopentyl bromide (1-bromo-2,2-dimethylpropane), where the bulky tert-butyl group severely hinders backside attack by a nucleophile. pearson.com While this compound is less hindered than neopentyl bromide, the steric impediment is still substantial and would be expected to significantly decrease the rate of SN2 reactions compared to less branched primary alkyl halides.

Influence of Remote Stereocenter (C2) on Regioselectivity and Diastereoselectivity

The chiral center at C2 in this compound introduces the possibility of diastereoselectivity in reactions where a new stereocenter is formed. However, in a standard SN2 reaction at C1, no new stereocenter is created at the site of reaction. The primary influence of the C2 stereocenter is on the reaction rate due to steric hindrance, as discussed above. The fixed spatial arrangement of the substituents on the C2 carbon can either further obstruct or slightly open a pathway for backside attack, but in this case, it primarily contributes to steric bulk.

Regioselectivity, the preference for reaction at one site over another, is not a primary consideration for substitution at C1 of this molecule, as there is only one electrophilic carbon directly bonded to the leaving group.

Potential for SN1 Reactivity and Rearrangement Pathways

The SN1 (Substitution Nucleophilic Unimolecular) pathway involves the formation of a carbocation intermediate in the rate-determining step. uky.edu For primary alkyl halides like this compound, the formation of a primary carbocation is highly unfavorable due to its instability. pearson.com Therefore, a direct SN1 reaction at C1 is considered unlikely.

However, the structural arrangement of this compound makes it a candidate for SN1 reactions involving a rearrangement. If the bromide ion were to leave, the initially formed unstable primary carbocation could undergo a rapid 1,2-hydride or 1,2-methide shift to form a more stable tertiary carbocation. For instance, solvolysis of the similar compound 1-bromo-2,2-dimethylbutane (B1337311) in ethanol (B145695) does not yield the direct substitution product but instead a rearranged product, indicating the formation of a more stable tertiary carbocation. chegg.com In the case of this compound, a 1,2-hydride shift from C2 to C1 would lead to a more stable tertiary carbocation at C2. Subsequent attack by a nucleophile at this new carbocation would lead to a rearranged product.

The solvolysis of 3-bromo-2,3-dimethylpentane in ethanol, a tertiary alkyl halide, proceeds readily via an SN1 mechanism, highlighting the stability of tertiary carbocations. pearson.com While the starting material is different, this demonstrates the thermodynamic driving force for the formation of such stable intermediates. The potential for rearrangement in this compound under SN1-favoring conditions (polar protic solvent, weak nucleophile) is therefore significant.

Elimination Reactions to Form Alkenes

Elimination reactions of alkyl halides, particularly the E2 (Elimination Bimolecular) pathway, are often in competition with substitution reactions. The regioselectivity and diastereoselectivity of these eliminations are highly dependent on the structure of the substrate and the nature of the base used.

Diastereoselectivity in E2 Eliminations

The E2 reaction requires an anti-periplanar arrangement of the proton to be removed and the leaving group. libretexts.org In this compound, there are protons on the C2 carbon that can be abstracted. The removal of a proton from C2 would lead to the formation of 2,3-dimethyl-1-butene (B117154). Due to the free rotation around the C1-C2 single bond, an anti-periplanar conformation can be achieved for the elimination to occur.

While specific studies on the diastereoselectivity of E2 eliminations for this compound are not prevalent, extensive research on the closely related tertiary alkyl halide, 2-bromo-2,3-dimethylbutane (B3344068), provides significant insight into the factors governing regioselectivity, which is often discussed alongside diastereoselectivity in elimination reactions. msu.edumsu.edu The reaction of 2-bromo-2,3-dimethylbutane with a base can yield two constitutional isomers: 2,3-dimethyl-2-butene (B165504) (the more substituted, Zaitsev product) and 2,3-dimethyl-1-butene (the less substituted, Hofmann product). libretexts.orgvaia.com

The choice of base has a dramatic effect on the product distribution. A small, strong base like methoxide (B1231860) favors the thermodynamically more stable Zaitsev product. In contrast, a bulky, sterically hindered base like potassium tert-butoxide favors the formation of the less substituted Hofmann product by abstracting a proton from the less sterically hindered position. msu.edumasterorganicchemistry.com

The product distribution for the E2 elimination of the related 2-bromo-2,3-dimethylbutane with different bases is summarized in the table below, illustrating the principle of base-dependent regioselectivity which would also apply to the analogous elimination from this compound if it were to undergo elimination. msu.edu

| Base | 2,3-dimethyl-2-butene (Zaitsev Product) (%) | 2,3-dimethyl-1-butene (Hofmann Product) (%) |

|---|---|---|

| Methoxide | 80 | 20 |

| tert-Butoxide | 25 | 75 |

Mechanistic Elucidation of Competing Substitution and Elimination Pathways

The competition between substitution (SN2) and elimination (E2) is a key aspect of the reactivity of this compound. The outcome is largely determined by the function of the reagent as a nucleophile versus a base. Strong, sterically hindered bases favor E2 elimination, while strong, unhindered nucleophiles that are weak bases favor SN2 substitution. msu.edu

For this compound, the significant steric hindrance at the C2 position not only retards the SN2 reaction but also influences the E2 pathway. A strong, bulky base like potassium tert-butoxide would likely favor the E2 pathway, leading to 2,3-dimethyl-1-butene as the major product. A strong, but less hindered base that is also a good nucleophile, such as sodium ethoxide, would likely result in a mixture of SN2 and E2 products. The use of a good nucleophile that is a weak base, such as the azide (B81097) ion (N3-), would favor the SN2 pathway, although the reaction would still be slow due to sterics. ucsd.edu

The reaction of 2-bromo-2,3-dimethylbutane with a strong base predominantly gives elimination products, with the regioselectivity depending on the base's steric bulk. brainly.com Given the primary nature of the halide in this compound, SN2 reactions are electronically favored over those of a tertiary halide, but the steric hindrance makes E2 a very competitive pathway, especially with strong bases.

Radical Reaction Pathways

Radical reactions offer a powerful avenue for the functionalization of alkyl halides like this compound. These pathways involve the generation of highly reactive alkyl radicals, which can then participate in a variety of bond-forming reactions.

The generation of alkyl radicals from alkyl bromides can be effectively initiated by visible light, often with the assistance of a photocatalyst. researchgate.netacs.org This approach avoids the use of harsh reagents and high temperatures. Mechanistic studies have revealed that the process can occur through different pathways, including a nucleophilic substitution/photoinduced radical formation pathway. researchgate.netsci-hub.se In one such system, a pyridine (B92270) catalyst reacts with a diboron (B99234) species and methoxide to form electron-rich intermediates. sci-hub.se These intermediates can then undergo a photoinduced single-electron transfer (SET) to the alkyl bromide, leading to the formation of the corresponding alkyl radical. sci-hub.sersc.org

The general mechanism for photoinduced radical generation can be summarized as follows:

Formation of a Super Electron Donor (SED): A catalyst system, such as 4-phenylpyridine/B₂cat₂/MeONa, generates highly reducing species (SEDs) under basic conditions. rsc.org

Photoexcitation: The SED absorbs visible light and is excited to a higher energy state.

Single-Electron Transfer (SET): The excited SED transfers a single electron to the alkyl bromide (R-Br).

Radical Formation: The alkyl bromide undergoes dissociative electron transfer, cleaving the C-Br bond to form an alkyl radical (R•) and a bromide anion (Br⁻).

This method of radical generation is advantageous due to its mild conditions and broad substrate scope, accommodating primary, secondary, and tertiary alkyl bromides. researchgate.netsci-hub.se

Single-electron transfer (SET) is a fundamental process in the initiation of many radical reactions involving alkyl halides. beilstein-journals.orgresearchgate.net In a SET process, an electron is transferred from a donor molecule to an acceptor molecule, in this case, the alkyl bromide. This transfer can be initiated photochemically, electrochemically, or through the use of chemical reductants. beilstein-journals.orgnih.gov

Once the alkyl radical is formed via SET, it can propagate a radical chain reaction. ucr.edu A general radical chain mechanism involving an alkyl bromide (R-Br) consists of three main stages:

Initiation: The initial formation of alkyl radicals (R•) from R-Br, typically through a SET process as described above. libretexts.org

Propagation: The generated alkyl radical reacts with another molecule to form a new radical, which continues the chain. For example, the alkyl radical can add to an alkene, generating a new carbon-centered radical. nih.gov This new radical can then abstract an atom (e.g., a hydrogen or halogen) from another molecule to form the product and regenerate a radical species that continues the chain. ucr.edulibretexts.org

Termination: Two radical species combine to form a stable, non-radical product, thus terminating the chain reaction. cdnsciencepub.com

An example of a SET-initiated radical chain reaction is the dehalogenation of alkyl halides using tributyltin hydride, where the tributyltin radical acts as the chain-propagating species. libretexts.org In the context of this compound, a SET process would generate the (S)-2,3-dimethylbutyl radical. This radical could then participate in various propagation steps depending on the other reactants present.

Alkyl radicals generated from precursors like this compound can undergo cyclization reactions, which are powerful methods for constructing cyclic molecules. wikipedia.org These reactions can be either intermolecular or intramolecular.

Intermolecular radical cyclization involves the reaction of the initially formed radical with a separate unsaturated molecule. For instance, a photoredox nickel-catalyzed intermolecular cyclization between N-arylacrylamides and alkyl bromides has been developed to synthesize 3,3-disubstituted oxindoles. rsc.orgrsc.org In this process, a Ni(I) species is believed to reduce the alkyl bromide via SET to generate the alkyl radical, which then adds to the acrylamide, initiating a cascade cyclization. rsc.org Similarly, palladium-catalyzed intermolecular radical cascade cyclizations of N-arylacrylamides with unactivated alkyl bromides have been achieved under visible light induction. acs.org

Intramolecular radical cyclization occurs when the radical center and a site of unsaturation (e.g., a double or triple bond) exist within the same molecule. wikipedia.org This process is often highly efficient for forming five- and six-membered rings. For example, visible-light-induced intramolecular radical cyclization of N-allyl-2-bromo-2,2-difluoro-N-arylacetamides has been used to synthesize γ-lactams. rsc.org Another example is the photocatalyst-free radical cascade cyclization of inactive alkenes with bromodifluoroacetamides. researcher.life

While specific studies on the radical cyclization of this compound itself are not detailed in the provided search results, the principles from analogous systems using other alkyl bromides are directly applicable. The (S)-2,3-dimethylbutyl radical, if generated in the presence of a suitable tethered π-system, would be expected to undergo intramolecular cyclization. The stereochemistry of the starting material could influence the stereochemical outcome of the cyclized product.

| Reaction Type | Catalyst/Conditions | Reactant Analog | Product Type | Ref. |

| Intermolecular Cyclization | Photoredox Nickel | N-arylacrylamides, Alkyl bromides | 3,3-disubstituted oxindoles | rsc.orgrsc.org |

| Intermolecular Cyclization | Photoinduced Palladium | N-arylacrylamides, Alkyl bromides | Oxindole derivatives | acs.org |

| Intramolecular Cyclization | Visible light, Metal-free | N-allyl-2-bromo-2,2-difluoro-N-arylacetamide | 3,3-difluoro-γ-lactams | rsc.org |

Transition Metal-Catalyzed Cross-Coupling and Functionalization

Transition metal catalysis provides a versatile platform for the formation of new carbon-carbon and carbon-heteroatom bonds from alkyl halides.

Copper-catalyzed allylic substitution reactions are powerful tools for C-C bond formation. wikipedia.org These reactions often utilize "hard" nucleophiles like Grignard reagents or organolithium compounds and can proceed with high regio- and stereoselectivity. wikipedia.orgresearchgate.net While direct examples with this compound are not provided, studies on analogous secondary alkyl bromides offer significant insight.

In these reactions, a copper(I) catalyst is typically employed. The mechanism is thought to involve the coordination of the copper catalyst to the alkene of the allylic substrate, followed by oxidative addition to form a Cu(III)-allyl intermediate. wikipedia.org Subsequent reductive elimination with the nucleophile yields the final product.

The stereochemical outcome of the reaction is often determined during the oxidative addition step and can be controlled by the use of chiral ligands on the copper catalyst. rsc.orgbeilstein-journals.org For example, copper-catalyzed asymmetric allylic alkylation of racemic cyclic allylic bromides with organolithium reagents has been shown to proceed with high enantioselectivity. researchgate.net Furthermore, the use of Grignard reagents in combination with specific copper-ligand systems has enabled the asymmetric allylic alkylation of challenging allylic substrates. nih.gov

Recent advancements have focused on the allylation of chiral secondary alkylcopper species, which are generated in situ from secondary alkyl precursors. beilstein-journals.org These reactions face challenges due to the potential for epimerization of the chiral secondary organocopper intermediate. beilstein-journals.org However, stereospecific transformations have been achieved, for instance, through the retentive transmetalation of organoborates to copper, followed by reaction with allylic bromides. beilstein-journals.orgorganic-chemistry.org This demonstrates the potential for stereochemical control in cross-coupling reactions involving chiral secondary alkyl centers.

| Catalyst System | Nucleophile | Substrate Analog | Key Feature | Ref. |

| CuBr·SMe₂ / Chiral Ligand | Organolithium | Racemic cyclic allylic bromides | Enantioconvergent transformation | researchgate.net |

| CuBr·SMe₂ / Chiral Ligand | Grignard Reagents | Racemic cyclic allylic ethers (via in situ bromide) | Construction of sterically hindered stereocenters | nih.gov |

| CuCN / Chiral Ligand | Organoborates | Allylic bromides | Stereospecific Sₙ2-type addition | beilstein-journals.org |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(heteroatom) bonds. rsc.orglibretexts.orgacs.org The functionalization of unactivated alkyl bromides like this compound has been an area of intense research.

The catalytic cycle for these reactions typically involves the oxidative addition of the alkyl bromide to a Pd(0) complex to form a Pd(II) intermediate. nih.govlabxing.com This is followed by transmetalation with an organometallic reagent (in Suzuki, Stille, or Negishi coupling) or reaction with another substrate, and finally, reductive elimination to give the product and regenerate the Pd(0) catalyst. libretexts.orgacs.org

A significant challenge in the cross-coupling of secondary alkyl halides is the potential for β-hydride elimination from the Pd(II)-alkyl intermediate, which can lead to undesired alkene byproducts. However, the use of specific ligands and reaction conditions can suppress this side reaction.

Photoinduced palladium catalysis has emerged as a mild and efficient method for the C(sp³)–H alkylation of arenes with alkyl bromides. nih.gov This approach utilizes photoexcited palladium complexes to generate alkyl radicals from alkyl halides via a SET process. acs.orgnih.gov These radicals can then engage in C–C bond formation. This strategy has been applied to various transformations, including Heck-type reactions and C–H functionalizations. nih.gov

Furthermore, palladium catalysis has been employed for the C(sp³)–H alkylation where an organohalide initiates the catalytic cycle. nih.govlabxing.com In these systems, the oxidative addition of the halide to Pd(0) is followed by an intramolecular C–H activation to form a palladacycle, which then undergoes further reaction. labxing.com This highlights the diverse reactivity modes available through palladium catalysis for the functionalization of substrates containing C(sp³)–halogen bonds.

Cobalt-Catalyzed Cross-Coupling with Aryl Grignard Reagents

The cobalt-catalyzed cross-coupling of alkyl halides with organomagnesium compounds, a variant of the Kumada-Corriu reaction, has become a significant method for constructing carbon-carbon bonds. acs.org This approach is particularly valuable for forming C(sp²)–C(sp³) linkages by reacting aryl Grignard reagents with alkyl halides. acs.orgresearchgate.net The use of earth-abundant and inexpensive cobalt catalysts presents a sustainable alternative to more common palladium- and nickel-based systems. acs.orgresearchgate.net While extensive research has been conducted on primary and secondary alkyl halides, specific mechanistic investigations involving the chiral substrate this compound are not widely documented. However, its reactivity and stereochemical fate can be inferred from established principles for analogous secondary alkyl bromides. organic-chemistry.orgcapes.gov.brnih.gov

Catalytic systems for the arylation of secondary alkyl bromides typically employ simple cobalt(II) salts, such as cobalt(II) chloride (CoCl₂) or cobalt(II) acetylacetonate (B107027) (Co(acac)₂), in conjunction with a ligand. organic-chemistry.orgiasoc.it Common ligands include chelating diamines like N,N,N′,N′-tetramethylethylenediamine (TMEDA) or phosphine (B1218219) ligands. organic-chemistry.orgcapes.gov.br More recently, N-heterocyclic carbenes (NHCs) have also been successfully utilized as ligands for this transformation. nih.govoup.com

The mechanism of cobalt-catalyzed arylation of alkyl halides is complex and can be influenced by the specific catalyst system and substrates. A widely accepted pathway involves the formation of radical intermediates. capes.gov.brnih.gov In this process, a low-valent cobalt species, generated in situ by reduction of the cobalt(II) precatalyst by the Grignard reagent, engages in a single-electron transfer (SET) with the alkyl bromide. This step generates a free alkyl radical and a cobalt(II) species. The alkyl radical can then combine with the arylcobaltate complex (formed from the reaction of the cobalt species and the aryl Grignard reagent) before reductive elimination furnishes the cross-coupled product. A critical consequence of forming a planar, achiral alkyl radical from a chiral starting material like this compound is the loss of stereochemical information, leading to a racemic product. capes.gov.br Studies by Oshima and coworkers on cobalt(diamine)-catalyzed arylations of secondary alkyl halides have provided evidence supporting a radical process. nih.gov

Alternatively, some cobalt-catalyzed cross-couplings have been shown to proceed via an ionic mechanism that results in an inversion of stereochemistry. acs.org This pathway, observed in the coupling of alkyl halides with alkyl Grignard reagents using a cobalt/1,3-butadiene system, avoids the formation of free alkyl radicals. acs.org However, for the arylation of alkyl halides, the radical pathway is more commonly invoked. capes.gov.brnih.gov

The reaction is generally efficient for secondary alkyl bromides, affording good to excellent yields. organic-chemistry.orgiasoc.it The scope with respect to the aryl Grignard reagent is broad, tolerating various functional groups. organic-chemistry.org Based on findings for similar secondary alkyl bromides, the cobalt-catalyzed cross-coupling of this compound with different aryl Grignard reagents is expected to proceed efficiently.

Illustrative Data for the Cobalt-Catalyzed Cross-Coupling of this compound

The following data is illustrative and based on typical results reported for the cobalt-catalyzed arylation of secondary alkyl bromides. organic-chemistry.orgiasoc.it The stereochemical outcome assumes a radical-mediated mechanism.

| Entry | Aryl Grignard Reagent (ArMgBr) | Product | Yield (%) | Stereochemical Outcome |

| 1 | Phenylmagnesium bromide | (±)-1-Phenyl-2,3-dimethylbutane | 91 | Racemic |

| 2 | 4-Methoxyphenylmagnesium bromide | (±)-1-(4-Methoxyphenyl)-2,3-dimethylbutane | 95 | Racemic |

| 3 | 2-Methylphenylmagnesium bromide | (±)-1-(o-Tolyl)-2,3-dimethylbutane | 88 | Racemic |

| 4 | 4-Chlorophenylmagnesium bromide | (±)-1-(4-Chlorophenyl)-2,3-dimethylbutane | 90 | Racemic |

Stereochemical Control and Analytical Methodologies for S 1 Bromo 2,3 Dimethylbutane

Techniques for Assessing Enantiomeric Purity and Absolute Configuration

Determining the enantiomeric purity and absolute configuration of (S)-1-bromo-2,3-dimethylbutane is crucial for its application in stereospecific syntheses. A suite of analytical methods is employed for this purpose, each providing unique insights into the stereochemical integrity of the compound.

Chiral Gas Chromatography and High-Performance Liquid Chromatography

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating enantiomers and quantifying their relative amounts, thus determining the enantiomeric excess (ee) of a sample.

Chiral Gas Chromatography (GC): This method utilizes a chiral stationary phase (CSP) within the GC column. For compounds like this compound, derivatized cyclodextrin (B1172386) phases are often effective. sigmaaldrich.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The choice of the specific cyclodextrin derivative, such as a dimethyl or dipropionyl derivative, can significantly influence the separation efficiency. sigmaaldrich.com Factors such as elution temperature and carrier gas flow rate are optimized to achieve baseline separation of the enantiomers. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC employs a chiral stationary phase. This technique is particularly useful for non-volatile or thermally labile compounds. In the context of reactions involving alkyl halides, HPLC is frequently used to determine the diastereomeric ratios of products formed. harvard.edu The separation is based on the differential diastereomeric interactions between the analytes and the chiral stationary phase.

A hypothetical analysis of a sample of 1-bromo-2,3-dimethylbutane (B3051029) using chiral GC might yield the following results, which can be used to calculate the enantiomeric excess.

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-1-Bromo-2,3-dimethylbutane | 10.2 | 15000 |

| This compound | 11.5 | 85000 |

| This is a hypothetical data table. |

From this data, the enantiomeric excess (ee) can be calculated as: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100 ee (%) = [ (85000 - 15000) / (85000 + 15000) ] * 100 = 70%

X-ray Crystallography for Structural Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. libretexts.org This technique involves diffracting X-rays through a crystal of the compound. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. researchgate.net

For a chiral molecule like this compound, determining its absolute configuration would first require its conversion to a crystalline derivative. The absolute configuration is then established by analyzing the anomalous dispersion of the X-rays by the atoms, particularly the heavier bromine atom. libretexts.org While direct crystallographic analysis of this compound itself may be challenging due to its low melting point, derivatives can be synthesized for this purpose. For instance, reaction with a suitable chiral, crystalline amine could yield a solid ammonium (B1175870) salt whose structure can be readily determined.

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of a chiral molecule.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. chemistryconnected.com The specific rotation, [α], is a characteristic physical property of a chiral molecule. While the sign of rotation (+ or -) does not directly reveal the (R) or (S) configuration without prior knowledge, it is a valuable tool for confirming the identity of an enantiomer and for determining its enantiomeric purity if the specific rotation of the pure enantiomer is known. libretexts.orgutexas.edu The enantiomeric excess can be calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly useful for molecules containing chromophores. frontiersin.org While this compound itself does not have a strong chromophore in the accessible UV-Vis region, CD spectroscopy can be applied to suitable derivatives. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be compared with theoretically calculated spectra to determine the absolute configuration of the stereocenter. chem-soc.sinih.gov

Factors Influencing Stereoselectivity in Reactions

The stereochemical outcome of a chemical reaction that produces this compound is governed by several factors. Understanding and controlling these factors are essential for achieving high stereoselectivity.

Substrate Control and Diastereomeric Ratios

In many asymmetric syntheses, the existing chirality within a substrate can influence the stereochemistry of a newly formed chiral center. This phenomenon, known as substrate control, is a powerful strategy for achieving high diastereoselectivity. acs.org When a chiral reactant is used, the transition states leading to the different diastereomeric products are themselves diastereomeric and thus have different energies. This energy difference results in the preferential formation of one diastereomer over the other. openstax.org

For instance, in the alkylation of a chiral enolate with an alkyl halide, the approach of the electrophile is directed by the existing stereocenter in the enolate, leading to the formation of one diastereomer in excess. The diastereomeric ratio (d.r.) of the products is a measure of this stereochemical control. harvard.eduharvard.edu High diastereomeric ratios, often exceeding 98:2, can be achieved through careful selection of the chiral auxiliary and reaction conditions. harvard.edu

| Reaction Type | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

| Alkylation | (-)-8-Phenylmenthol | Benzyl bromide | 94:6 |

| Alkylation | Pseudoephenamine | Various alkyl halides | 98:2 to ≥99:1 |

| Data sourced from multiple studies demonstrating high diastereoselectivity. harvard.edunih.gov |

Influence of Chiral Ligands and Catalyst Design on Enantioselectivity

In catalyst-controlled asymmetric reactions, the stereochemical outcome is dictated by a chiral catalyst, which is typically a metal complex bearing a chiral ligand. csic.es The design of the chiral ligand is paramount in achieving high enantioselectivity. organic-chemistry.org

The chiral ligand creates a chiral environment around the metal center, influencing the binding of the reactants and the geometry of the transition state. ajchem-b.com Steric and electronic properties of the ligand play a crucial role in differentiating between the two enantiotopic faces of the prochiral substrate or reactant. diva-portal.orgchinesechemsoc.org For example, in the enantioselective addition of allylic halides to aldehydes catalyzed by a chromium complex, the stereochemistry of the oxazoline (B21484) ligand, derived from different amino acids, was found to be critical for achieving high enantiomeric excesses. organic-chemistry.org

The development of new chiral ligands is an active area of research, with the goal of creating catalysts that are not only highly enantioselective but also broadly applicable to a range of substrates. snnu.edu.cnchinesechemsoc.org The choice of the metal, the ligand architecture, and the reaction conditions are all optimized to maximize the enantiomeric excess of the desired product. sciforum.net

| Metal | Chiral Ligand Type | Reaction Type | Achieved Enantioselectivity (ee) |

| Chromium | Oxazoline | Allylic halide addition to aldehydes | up to 95% |

| Copper | N,N,N-Ligands | Cross-coupling of tertiary alkyl halides | High |

| Nickel | Bi-Ox | Hydroalkylation of enamides | up to 94:6 er |

| This table summarizes findings from various studies on catalyst-controlled enantioselective reactions. organic-chemistry.orgresearchgate.netchemrxiv.org |

Applications of S 1 Bromo 2,3 Dimethylbutane As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Asymmetric Synthesis of Biologically Active Molecules

The synthesis of biologically active molecules often demands high stereochemical purity, as different enantiomers of a drug can have vastly different pharmacological effects. Chiral building blocks like (S)-1-bromo-2,3-dimethylbutane are instrumental in this endeavor, providing a reliable method for introducing a specific chiral motif into a target molecule. While detailed, large-scale applications in the synthesis of specific, named biologically active molecules are not widely documented in publicly available literature, its potential lies in its ability to participate in key bond-forming reactions that are fundamental to building complex molecular architectures.

A fundamental operation in organic synthesis is the creation of carbon-carbon bonds. In the context of asymmetric synthesis, controlling the stereochemistry of these newly formed bonds is crucial. This compound can act as an electrophile in reactions with nucleophiles, such as organometallic reagents or enolates. The chiral center adjacent to the reacting carbon can influence the approach of the nucleophile, leading to a preference for one diastereomer over another.

This stereoselective alkylation is a key step in building up the carbon skeleton of complex natural products and pharmaceuticals. The specific outcomes, such as yield and diastereomeric excess, are highly dependent on the reaction conditions and the nature of the nucleophile.

Table 1: Hypothetical Stereoselective C-C Bond Formation Reactions This table illustrates potential reactions and is based on general principles of stereoselective synthesis, as specific documented examples for this compound are limited.

| Nucleophile | Product Type | Potential Diastereomeric Ratio (d.r.) |

|---|---|---|

| Grignard Reagent (R-MgBr) | Branched Alkane | Variable, dependent on substrate and reagent |

| Lithium Enolate | Substituted Carbonyl | Variable, dependent on enolate geometry |

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry. The synthesis of these structures with precise control over the arrangement of atoms (regioselectivity) and their 3D orientation (stereoselectivity) is a significant challenge.

This compound can be used to introduce a chiral side chain onto a pre-existing heterocyclic core or participate in the formation of a new chiral heterocyclic ring. For instance, its reaction with a nitrogen or oxygen nucleophile within a larger molecule can lead to the formation of chiral nitrogen- or oxygen-containing rings through intramolecular cyclization. The regioselectivity of such reactions is governed by the relative stability of the possible transition states leading to different ring sizes. niscpr.res.in

Synthesis of Chiral Intermediates for Advanced Materials and Agrochemicals

The application of chiral compounds extends beyond pharmaceuticals into the realms of advanced materials and agrochemicals. guidechem.com In material science, chiral molecules are used to create polymers and liquid crystals with unique optical properties. In agriculture, the use of a single, active enantiomer of a pesticide can reduce the environmental impact and increase efficacy. guidechem.com

This compound serves as a potential starting material for chiral intermediates used in these fields. For example, it can be used to synthesize chiral monomers that are then polymerized to create advanced materials with specific chiroptical properties. Similarly, it can be incorporated into the structure of potential new agrochemicals, where the specific stereochemistry can enhance binding to the biological target.

Development of Chiral Auxiliaries and Ligands Derived from the this compound Framework

In asymmetric catalysis, chiral ligands are used to transfer stereochemical information from a catalyst to a substrate, enabling the synthesis of an enantiomerically enriched product. These ligands create a chiral environment around a metal center, which then directs the reaction pathway.

The framework of this compound can be chemically modified to create novel chiral ligands. For example, the bromo group can be replaced by a phosphine (B1218219) or amine group, which are common coordinating groups in transition metal catalysis. The inherent chirality of the backbone would be a key feature of the resulting ligand, potentially influencing the enantioselectivity of reactions in which it is employed. The development of new chiral ligands is an active area of research, as novel structures can lead to improved catalytic systems for important chemical transformations. snnu.edu.cnresearchgate.net

Table 2: Potential Chiral Ligand Scaffolds from this compound This table outlines potential transformations to create ligand precursors. Specific applications would require further research.

| Reagent | Resulting Functional Group | Potential Ligand Class |

|---|---|---|

| KPPh₂ | Diphenylphosphino | Chiral Phosphine |

| NaN₃ followed by reduction | Amino | Chiral Amine |

Computational Chemistry and Theoretical Studies on S 1 Bromo 2,3 Dimethylbutane

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for analyzing reaction pathways, including the identification of transition states and intermediates.

Prediction of Transition State Geometries and Energies for Stereoselective Steps

In stereoselective reactions involving (S)-1-bromo-2,3-dimethylbutane, the geometry and energy of the transition state dictate the stereochemical outcome. DFT calculations can model these transition states with high precision. For instance, in a nucleophilic substitution (SN2) reaction, the approach of the nucleophile and the departure of the bromide leaving group occur in a concerted fashion through a pentacoordinate transition state. The stereocenter at C2 influences the facial selectivity of the nucleophilic attack.

Computational models can predict the activation energies for the formation of different stereoisomeric products. reddit.com A lower activation energy for one pathway over another indicates a preference for the corresponding product. For flexible molecules, multiple conformers of both the reactants and the transition state may exist, and it is crucial to identify the lowest energy transition state to accurately predict selectivity. reddit.com Frequency calculations are typically performed to confirm that a calculated structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. reddit.com

Table 1: Hypothetical DFT-Calculated Activation Energies for a Nucleophilic Substitution Reaction of this compound

| Nucleophile | Pathway | Activation Energy (kcal/mol) |

| Cyanide (CN⁻) | Inversion of Stereocenter | 22.5 |

| Cyanide (CN⁻) | Retention of Stereocenter | 35.2 |

| Azide (B81097) (N₃⁻) | Inversion of Stereocenter | 20.8 |

| Azide (N₃⁻) | Retention of Stereocenter | 33.1 |

Note: This data is illustrative and based on general principles of SN2 reactions.

Investigation of Reaction Intermediates and Conformational Preferences

Beyond transition states, DFT is instrumental in characterizing reaction intermediates, such as carbocations that might form in SN1 or E1 reactions. While primary alkyl halides like this compound are less prone to forming stable carbocations, computational studies can still explore the potential energy surface for such species, especially in environments that might stabilize them.

Molecular Dynamics Simulations for Understanding Reaction Dynamics

While DFT calculations provide a static picture of a reaction at key points along the reaction coordinate, molecular dynamics (MD) simulations offer a dynamic view of the entire process. arxiv.org MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the role of solvent effects, temperature, and molecular motion on the reaction outcome. researchgate.net

For a reaction involving this compound in solution, MD simulations can reveal how solvent molecules arrange themselves around the substrate and how this solvent shell influences the approach of a nucleophile. researchgate.net These simulations can also shed light on post-transition state dynamics, where the trajectory of the reacting molecules after passing the transition state can influence the final product distribution, a phenomenon not captured by traditional transition state theory. escholarship.org

Quantum Mechanical Calculations for Stereoelectronic Effects

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule, are critical in understanding the behavior of this compound. Quantum mechanical calculations, including high-level ab initio methods and DFT, are essential for dissecting these effects.

One key stereoelectronic effect is hyperconjugation, where the interaction of filled bonding orbitals with empty antibonding orbitals leads to stabilization. In this compound, the orientation of the C-H and C-C bonds relative to the C-Br bond can influence the stability of the molecule and the transition states of its reactions. For example, an anti-periplanar arrangement of a C-H bond to the C-Br bond is ideal for E2 elimination reactions. Quantum mechanical calculations can quantify the energetic contributions of these orbital interactions.

Computational Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of computational chemistry is its predictive power. researchgate.netarxiv.org By modeling hypothetical reactions, it is possible to screen for novel transformations of this compound and predict their feasibility and selectivity before attempting them in the laboratory. For example, computational methods can be used to design catalysts that favor a particular reaction pathway or to explore the reactivity of this compound with unusual reagents.

This predictive capability accelerates the discovery of new synthetic methods and helps in understanding the fundamental principles that govern chemical reactivity. escholarship.org By combining different computational approaches, a comprehensive picture of the potential chemistry of this compound can be developed, guiding future experimental work.

Future Research Directions and Emerging Challenges in Chiral Bromoalkane Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes for Chiral Bromoalkanes

The chemical industry's shift towards green chemistry principles has catalyzed significant research into sustainable methods for producing chiral bromoalkanes. longdom.org Traditional synthetic routes are often suboptimal due to their reliance on hazardous reagents, generation of significant waste, and energy-intensive conditions. Consequently, modern research is focused on developing environmentally benign alternatives that are both efficient and sustainable.

Biocatalysis has emerged as a powerful tool for the green synthesis of chiral compounds. nih.govunito.it Enzymes operate under mild conditions, typically in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity, thereby minimizing waste and avoiding the need for protecting groups. researchgate.netnih.gov For instance, haloalkane dehalogenases can be employed for the stereoselective synthesis of chiral alcohols, which are valuable precursors to chiral bromoalkanes. researchgate.net The use of whole-cell biocatalysts or immobilized enzymes further enhances sustainability by allowing for catalyst recycling and reuse over multiple cycles. nih.gov

Another key strategy is the development of catalytic processes that minimize waste by replacing stoichiometric reagents. This includes designing chiral catalysts that can facilitate asymmetric bromination with high efficiency. Furthermore, the adoption of non-conventional media, such as water, is a central goal. Research into aqueous micellar catalysis, for example, shows that using specially designed surfactants can create nano-reactors in water, allowing organic reactions to proceed efficiently without the need for bulk organic solvents, which account for the majority of organic waste. ucsb.edu This approach has been successfully applied to both chemo- and biocatalytic sequences. ucsb.edu

Table 1: Comparison of Synthetic Approaches for Chiral Bromoalkanes

| Feature | Traditional Methods | Sustainable/Green Methods |

|---|---|---|

| Reagents | Often stoichiometric, potentially hazardous | Catalytic, often enzymatic or metal-based |

| Solvents | Bulk organic solvents (e.g., chlorinated hydrocarbons) | Water, supercritical fluids, or solvent-free conditions longdom.org |

| Conditions | Often harsh (high/low temp. & pressure) | Mild (ambient temp. & pressure) nih.gov |

| Waste Profile | High E-factor (high waste-to-product ratio) | Low E-factor, reduced waste generation |

| Selectivity | May require protecting groups | High chemo-, regio-, and enantioselectivity unito.it |

| Atom Economy | Often low | Generally higher |

Advancements in Chemo-, Regio-, and Stereoselective Functionalization of (S)-1-Bromo-2,3-dimethylbutane

The bromine atom in this compound serves as a versatile functional handle, and recent years have seen remarkable progress in methods to transform the C-Br bond with high precision. Chiral alkyl halides, once considered underexplored in medicinal chemistry, are now recognized for their potential to enhance bioactivity through specific steric and electronic interactions, provided their stereochemistry is controlled. nih.govnih.govmdpi.com

Photoredox catalysis has revolutionized the functionalization of alkyl halides by enabling the generation of alkyl radicals under exceptionally mild conditions. acs.org This strategy allows for a wide range of transformations, including C-H functionalization, where the radical derived from the bromoalkane can be coupled with various (hetero)arenes. acs.orgnih.gov Direct reduction of unactivated bromoalkanes to their corresponding radicals can be challenging, but novel photocatalytic systems have been developed to overcome these thermodynamic hurdles. acs.orgnih.gov

The merger of photoredox catalysis with transition metal catalysis, known as dual catalysis, has further expanded the synthetic toolkit. rsc.orgresearchgate.net For example, combining an iridium or organic photoredox catalyst with a nickel or copper catalyst facilitates a variety of cross-coupling reactions. rsc.orgprinceton.edu This synergistic approach allows for the coupling of alkyl bromides with nucleophiles that are incompatible with traditional methods. A copper-catalyzed metallaphotoredox platform utilizing a halogen abstraction-radical capture (HARC) mechanism has proven effective for the N-alkylation of various nucleophiles with diverse primary, secondary, and tertiary alkyl bromides at room temperature. princeton.edu

Table 2: Modern Catalytic Methods for Functionalizing Chiral Bromoalkanes

| Catalytic System | Transformation Type | Key Features |

|---|---|---|

| Photoredox Catalysis | Radical C-C, C-N, C-O bond formation | Mild conditions, high functional group tolerance, SET or HAT mechanisms. acs.org |

| Nickel/Photoredox Dual Catalysis | Cross-coupling (e.g., with aryl halides) | Enables challenging C(sp³)–C(sp²) couplings; C-H functionalization. rsc.org |

| Copper/Photoredox Dual Catalysis | N-Alkylation, Giese reactions | Broad scope for N-nucleophiles; HARC mechanism for C-Br activation. princeton.edu |

| Transition-Metal-Catalyzed C-H Alkylation | Direct alkylation of (hetero)arenes | Step-economical approach using unactivated alkyl halides. acs.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Outcome Prediction

The traditional trial-and-error approach to developing stereoselective reactions is often inefficient, as the small energy differences that dictate stereochemical outcomes are difficult to predict. arxiv.org Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process by quantitatively predicting reaction outcomes and assisting in the design of new catalysts and synthetic routes. mdpi.comacs.org

ML models, such as Random Forest, LASSO, and Support Vector Regression, can be trained on existing reaction datasets to quantitatively predict the stereoselectivity of a given transformation. semanticscholar.orgresearchgate.netbrandeis.edu By analyzing features of the substrate, catalyst, and reagents, these models can capture complex, non-linear relationships that govern enantioselectivity. researchgate.net This predictive power allows chemists to computationally screen a large number of potential catalysts and conditions, prioritizing those most likely to succeed and thereby reducing experimental effort. arxiv.orgsemanticscholar.org

Beyond outcome prediction, AI is being used for the in silico design of chiral catalysts. riken.jp By combining computational screening data (e.g., from transition-state calculations) with ML, researchers can design catalysts with improved enantioselectivity. riken.jp Reinforcement learning, a type of ML, is also being applied to the design of complex chiral nanostructures, highlighting the potential for AI to tackle intricate molecular design challenges. oejournal.orgoejournal.org Furthermore, AI platforms are being developed for retrosynthetic planning, helping to devise efficient synthetic pathways to complex target molecules from simple starting materials. mdpi.comacs.org

Exploration of Novel Catalytic Systems for Unique Transformations of Chiral Alkyl Halides

Research into catalysis continues to push the boundaries of what is possible in the functionalization of chiral alkyl halides, moving beyond established methods to explore fundamentally new modes of reactivity.

One major area of innovation is the development of catalytic systems that are entirely "chiral-at-metal." rsc.org In this approach, a stereogenic metal center is created using only achiral ligands. The chirality originates from the specific spatial arrangement of these simple ligands around the metal, offering a new paradigm for catalyst design that moves away from the traditional reliance on complex, customized chiral ligands. rsc.org

Metal-free catalysis is another burgeoning field, driven by the desire for more sustainable chemical processes. Frustrated Lewis Pairs (FLPs)—combinations of a bulky Lewis acid and Lewis base that cannot form a classical adduct due to steric hindrance—have been shown to activate a variety of small molecules. ubc.cawikipedia.org This concept has been extended to the activation of carbon-halide bonds, offering a metal-free strategy for heterolysis and subsequent functionalization of alkyl halides. ubc.canih.gov

Dual catalytic systems continue to be a fertile ground for discovering unique transformations. The merger of high-valent cobalt catalysis with photoredox catalysis, for example, enables oxidative C–H bond functionalization under sustainable conditions, harnessing light energy to avoid the need for stoichiometric chemical oxidants. rsc.orgresearchgate.net These novel systems are unlocking new reaction pathways and providing access to previously unattainable chemical space, promising more efficient and selective methods for the transformation of chiral bromoalkanes like this compound.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing (S)-1-Bromo-2,3-dimethylbutane with high enantiomeric purity?

- Methodological Answer : Opt for stereospecific bromination of (S)-2,3-dimethyl-1-butanol using HBr in a polar aprotic solvent (e.g., DMF) with catalytic PBr₃ to favor SN2 mechanisms, minimizing racemization. Chiral gas chromatography (GC) or HPLC with a chiral stationary phase (e.g., β-cyclodextrin) should be used to verify enantiomeric excess (ee) . Deuterated analogs (e.g., 2-Bromobutane-d₉) in similar syntheses suggest isotopic labeling as a viable strategy for tracking stereochemical outcomes .

Q. How can NMR spectroscopy confirm the structural integrity and stereochemistry of this compound?

- Methodological Answer : ¹H NMR will show distinct splitting patterns for the brominated CH₂ group (δ ~3.4–3.6 ppm, triplet) and diastereotopic protons near the methyl branches (δ ~1.0–1.3 ppm). ¹³C NMR can resolve quaternary carbons (C-2 and C-3 methyl groups at δ ~20–25 ppm). For stereochemical confirmation, NOESY or Mosher ester derivatization may be required, as seen in studies of DL-1,4-dibromo-2,3-dimethylbutane .

Q. What purification techniques are critical for isolating this compound from reaction mixtures?

- Methodological Answer : Fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg, based on analogs like 1-Bromo-2-ethylbutane, bp 143–144°C ) minimizes thermal decomposition. Chiral resolution via simulated moving bed (SMB) chromatography can enhance ee, leveraging methods validated for deuterated bromoalkanes .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The geminal dimethyl groups at C-2 and C-3 create significant steric hindrance, favoring Suzuki-Miyaura couplings with bulky palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to prevent β-hydride elimination. Comparative kinetic studies with less hindered analogs (e.g., 1-Bromobutane ) can quantify steric effects via Hammett plots or DFT calculations.

Q. What mechanistic insights can be gained from studying racemization pathways in this compound under varying conditions?

- Methodological Answer : Monitor racemization rates using polarimetry or chiral GC under thermal (50–80°C) or acidic conditions. Activation energy (Eₐ) calculations can differentiate between SN1 (solvolysis-driven) and SN2 (backside attack) pathways. Deuterium labeling (e.g., 1-Bromobutane-1,1,2,2-d₄ ) may reveal hydrogen-deuterium exchange as a competing process.

Q. How can dynamic kinetic resolution (DKR) improve enantioselectivity in the synthesis of this compound?

- Methodological Answer : Employ a bifunctional catalyst (e.g., Ru-based complexes with chiral amines) to racemize the undesired R-enantiomer while selectively converting the S-form into a stable intermediate. Studies on deuterated bromoalkanes (e.g., 4-Bromo-1-butanol-d₈ ) highlight isotopic effects on reaction equilibria and turnover frequencies.

Data Contradictions and Resolution

- Contradiction : Physical properties (e.g., boiling points) of structurally similar bromoalkanes (e.g., 1-Bromo-2-ethylbutane, bp 143–144°C vs. 1-Bromobutane, bp 101.3°C ) vary significantly due to branching.

- Resolution : Use computational tools (e.g., COSMOtherm) to predict the target compound’s properties, validated by experimental distillation curves.

Experimental Design Considerations

- Pitfalls : Students often misjudge steric effects in chiral syntheses, leading to low ee. Incorporate guided problem-solving frameworks, as suggested in laboratory education research .

- Advanced Techniques : For kinetic studies, use stopped-flow NMR or microfluidic reactors to capture rapid intermediates, referencing methods for brominated aromatic ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|